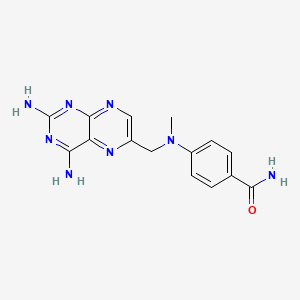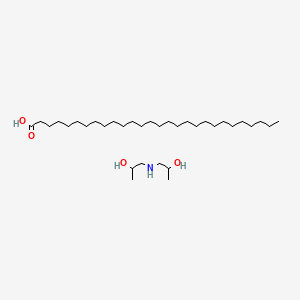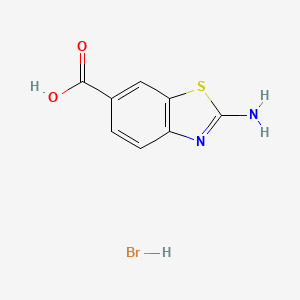
6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide is a chemical compound with the molecular formula C8H6N2O2S·HBr It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 6-position of the benzothiazole ring through a Friedel-Crafts acylation reaction.
Formation of Monohydrobromide Salt: The final step involves the reaction of the 2-amino-6-benzothiazolecarboxylic acid with hydrobromic acid to form the monohydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide involves its interaction with specific molecular targets. The amino group and carboxylic acid group allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
6-Benzothiazolecarboxylic acid: Lacks the amino group, limiting its biological activity.
2-Amino-1,3-benzothiazole-6-carboxylic acid: Similar structure but without the hydrobromide salt form.
Uniqueness
6-Benzothiazolecarboxylic acid, 2-amino-, monohydrobromide is unique due to the presence of both the amino and carboxylic acid groups, as well as the hydrobromide salt form
Propriétés
Numéro CAS |
67828-34-6 |
|---|---|
Formule moléculaire |
C8H7BrN2O2S |
Poids moléculaire |
275.12 g/mol |
Nom IUPAC |
2-amino-1,3-benzothiazole-6-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C8H6N2O2S.BrH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H |
Clé InChI |
YTYCXYXLESVMGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)



![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
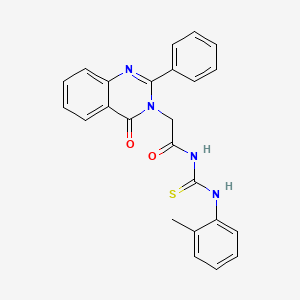
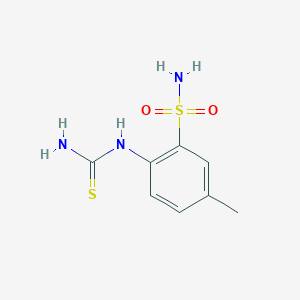

![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)


